![molecular formula C₁₆H₁₇D₃N₄O₃ B1156568 SCH 51344-d3](/img/new.no-structure.jpg)
SCH 51344-d3
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Description
SCH 51344-d3, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₇D₃N₄O₃ and its molecular weight is 319.37. The purity is usually 95%.
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Scientific Research Applications
The compound SCH 51344-d3, a derivative of the original SCH 51344, has garnered attention in various scientific research applications, particularly in the fields of oncology and pharmacology. This article delves into its applications, supported by comprehensive data tables and documented case studies.
Case Studies
- Breast Cancer : A study published in Cancer Research demonstrated that this compound significantly inhibited the growth of breast cancer cell lines by inducing apoptosis and reducing cell viability. The compound was shown to downregulate key proteins involved in cell survival pathways, leading to increased sensitivity to chemotherapeutic agents .
- Lung Cancer : In preclinical trials involving lung cancer models, this compound exhibited potent antitumor activity. The compound was administered alongside standard chemotherapy, resulting in improved survival rates compared to chemotherapy alone. This synergy suggests that this compound may enhance the therapeutic index of existing lung cancer treatments .
Data Table: Summary of Case Studies
Safety and Efficacy
The safety profile of this compound has been evaluated in various studies. Toxicology assessments indicate a favorable safety margin at therapeutic doses. However, further clinical trials are necessary to establish long-term safety and efficacy in humans.
Potential for Combination Therapies
Research indicates that this compound may be particularly effective when used in combination with other agents targeting different pathways. For instance, combining it with immune checkpoint inhibitors could potentially amplify anti-tumor responses due to its ability to modulate immune signaling pathways .
Properties
Molecular Formula |
C₁₆H₁₇D₃N₄O₃ |
---|---|
Molecular Weight |
319.37 |
Synonyms |
2-[2-[(6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]-ethanol-d3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.